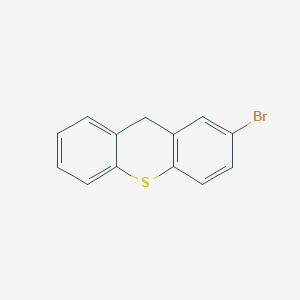

9H-Thioxanthene, 2-bromo-

Description

BenchChem offers high-quality 9H-Thioxanthene, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Thioxanthene, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

135566-29-9 |

|---|---|

Molecular Formula |

C13H9BrS |

Molecular Weight |

277.18 g/mol |

IUPAC Name |

2-bromo-9H-thioxanthene |

InChI |

InChI=1S/C13H9BrS/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-6,8H,7H2 |

InChI Key |

YYNRXAVNKLETAN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2SC3=C1C=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 9H-Thioxanthene, 2-bromo-

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed examination of 9H-Thioxanthene, 2-bromo-, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the core 9H-Thioxanthene structure is foundational, the most extensively studied and commercially available derivative is its ketone analogue, 2-bromo-9H-thioxanthen-9-one . This document will primarily focus on the structure, properties, synthesis, and potential applications of this ketone derivative, as it represents the vast majority of available scientific data.

Thioxanthenes are a class of sulfur-containing heterocyclic compounds that are structurally related to xanthenes and phenothiazines. They have garnered considerable attention for their diverse biological activities, including antipsychotic, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the 2-position of the thioxanthene scaffold can significantly influence its physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials.

This guide aims to be a comprehensive resource, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex chemical and biological processes to support ongoing research and development efforts.

Chemical Structure and Properties

The core structure of 2-bromo-9H-thioxanthen-9-one consists of a tricyclic system where a central thiopyran ring is fused to two benzene rings, with a carbonyl group at position 9 and a bromine atom at position 2.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-9H-thioxanthen-9-one is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₇BrOS | [1] |

| Molecular Weight | 291.16 g/mol | [1] |

| CAS Number | 20077-10-5 | [1] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 166 °C | [3] |

| Purity | ≥95% | [2] |

| InChI Key | XOYDXFFMXDJBQU-UHFFFAOYSA-N | [1] |

Synthesis of 2-bromo-9H-thioxanthen-9-one

General Experimental Protocol: Bromination of a Thioxanthenone Precursor

This protocol is adapted from the synthesis of 2-Bromo-7-isopropyl-9H-thioxanthen-9-one and can be modified for the synthesis of the title compound.[4]

Materials:

-

9H-thioxanthen-9-one

-

Bromine (Br₂)

-

Zinc chloride (ZnCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 9H-thioxanthen-9-one in dichloromethane at 0 °C.

-

Add a catalytic amount of zinc chloride to the solution.

-

Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer and wash it sequentially with sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-9H-thioxanthen-9-one.

Synthesis Workflow:

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 2-bromo-9H-thioxanthen-9-one. While a complete, published dataset for the title compound is not available, the following represents expected and reported data for closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm). The bromine substituent will influence the chemical shifts and coupling constants of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon (C=O) at a downfield chemical shift (typically δ 180-190 ppm). The remaining aromatic carbons will appear in the range of δ 120-140 ppm. The carbon atom attached to the bromine will experience a characteristic shift. PubChem provides access to a predicted ¹³C NMR spectrum.[1]

Infrared (IR) Spectroscopy

The IR spectrum of 2-bromo-9H-thioxanthen-9-one is expected to exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1640-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO and Br.

Applications in Research and Development

2-bromo-9H-thioxanthen-9-one serves as a versatile building block in organic synthesis and has potential applications in various fields.

Organic Synthesis

It is a key intermediate in the synthesis of more complex thioxanthene derivatives. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new functional groups, leading to the generation of libraries of compounds for drug discovery and materials science.[5]

Photochemical Applications

Thioxanthenone derivatives are known photosensitizers. The presence of the bromine atom can enhance intersystem crossing, making 2-bromo-9H-thioxanthen-9-one a potential candidate for applications in photodynamic therapy, photoinitiators for polymerization, and in the development of light-sensitive materials.

Biological Activity and Potential Therapeutic Applications

While specific biological data for 2-bromo-9H-thioxanthen-9-one is limited, the broader class of thioxanthene derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous studies have reported the cytotoxic and anticancer activities of thioxanthene derivatives against various cancer cell lines.[6] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Enzyme Inhibition

Thioxanthenes have been investigated as inhibitors of various enzymes. Their planar, aromatic structure allows them to interact with the active sites of enzymes, potentially through competitive or non-competitive inhibition. This makes them attractive scaffolds for the design of novel enzyme inhibitors for therapeutic purposes.

Generalized Mechanism of Enzyme Inhibition:

Conclusion

2-bromo-9H-thioxanthen-9-one is a valuable heterocyclic compound with significant potential in both synthetic chemistry and pharmacology. Its utility as a versatile synthetic intermediate allows for the creation of a wide array of novel molecules. While further research is required to fully elucidate the specific biological activities and mechanisms of action of this particular derivative, the broader thioxanthene class continues to be a promising source of new therapeutic agents, particularly in the fields of oncology and enzyme inhibition. This guide provides a foundational understanding of the core aspects of 2-bromo-9H-thioxanthen-9-one to facilitate and inspire future research endeavors.

References

- 1. 2-Bromo-10-thiaxanthenone | C13H7BrOS | CID 318101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-bromo-9H-thioxanthen-9-one | CAS#:20077-10-5 | Chemsrc [chemsrc.com]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of 2-bromo-9H-thioxanthene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-9H-thioxanthene is a halogenated derivative of the tricyclic heterocyclic compound 9H-thioxanthene. The thioxanthene core is a key pharmacophore in a variety of centrally acting drugs, particularly antipsychotics. The introduction of a bromine atom at the 2-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-bromo-9H-thioxanthene, along with relevant experimental protocols and an exploration of its potential biological significance.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 2-bromo-9H-thioxanthene and Related Compounds

| Property | 2-bromo-9H-thioxanthene | 2-bromo-9H-thioxanthen-9-one | 9H-thioxanthene |

| Molecular Formula | C₁₃H₉BrS | C₁₃H₇BrOS[1][2] | C₁₃H₁₀S[3] |

| Molecular Weight | 277.18 g/mol | 291.16 g/mol [1] | 198.28 g/mol [3] |

| Melting Point | Not available | 164 - 168 °C | 128 - 130 °C |

| Boiling Point | Not available | Not available | 340 °C (decomposes) |

| Appearance | Not available | White to orange to green powder/crystal | White to yellow crystals |

| Solubility | Not available | Not available | Insoluble in water, soluble in organic solvents |

Spectroscopic Data

Detailed spectroscopic data for 2-bromo-9H-thioxanthene is scarce. However, based on the structure and data from related compounds, the following spectral characteristics can be anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum of 2-bromo-9H-thioxanthene is expected to show a characteristic singlet for the two protons at the C9 position. The aromatic protons will appear as a complex multiplet pattern in the downfield region, with the bromine atom influencing the chemical shifts of the adjacent protons on its aromatic ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity. The methylene carbon at C9 will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by C-H stretching vibrations of the aromatic and methylene groups. The absence of a strong carbonyl (C=O) absorption band around 1650-1700 cm⁻¹ will be a key feature distinguishing it from 2-bromo-9H-thioxanthen-9-one.

Mass Spectrometry

The mass spectrum of 2-bromo-9H-thioxanthene will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

Experimental Protocols

The synthesis of 2-bromo-9H-thioxanthene would most likely proceed via the reduction of its corresponding ketone, 2-bromo-9H-thioxanthen-9-one, which is more readily available. Two classical methods for such a reduction are the Wolff-Kishner and Clemmensen reductions.

Proposed Synthesis of 2-bromo-9H-thioxanthene via Wolff-Kishner Reduction

This method is suitable for compounds that are sensitive to acidic conditions.

Reaction:

Procedure:

-

To a solution of 2-bromo-9H-thioxanthen-9-one in a high-boiling point solvent such as diethylene glycol, add an excess of hydrazine hydrate.

-

Add a strong base, such as potassium hydroxide, to the mixture.

-

Heat the reaction mixture to reflux to facilitate the formation of the hydrazone intermediate and its subsequent reduction. The temperature is typically raised to around 180-200 °C to drive the evolution of nitrogen gas.

-

After the reaction is complete (monitored by TLC), the mixture is cooled and diluted with water.

-

The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Experimental Workflow for Wolff-Kishner Reduction

References

An In-Depth Technical Guide to 2-Bromothioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-bromothioxanthen-9-one. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Core Molecular Data

2-Bromothioxanthen-9-one is a halogenated derivative of thioxanthen-9-one, a heterocyclic compound with a sulfur atom in the central ring. Its chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₇BrOS | [1] |

| Molecular Weight | 291.16 g/mol | [1] |

| CAS Number | 20077-10-5 | [1] |

| Appearance | White to orange to green powder to crystal | [1] |

| Melting Point | 164 - 168 °C | [1] |

| Purity | ≥ 96% (GC) | [1] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of thioxanthen-9-ones can be achieved through the reaction of (2-fluorophenyl)(2-halophenyl)methanones with a sulfur source, such as sodium sulfide.[2] The following diagram illustrates a generalized workflow for the synthesis of a thioxanthen-9-one scaffold.

References

Solubility Profile of 2-bromo-9H-thioxanthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-bromo-9H-thioxanthene in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative assessment based on the compound's chemical structure and the known solubility of related compounds. Furthermore, it details a standard experimental protocol for determining solubility and presents a relevant biological pathway where thioxanthene derivatives are active.

Core Compound Information

Structure:

Chemical Formula: C₁₃H₉BrS

Molecular Weight: 277.18 g/mol

Description: 2-bromo-9H-thioxanthene is a tricyclic aromatic compound containing a central thioxanthene core with a bromine substituent. The presence of the largely non-polar thioxanthene ring system and the halogen substituent strongly influences its solubility profile.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," 2-bromo-9H-thioxanthene is expected to exhibit poor solubility in polar solvents and good solubility in non-polar and some polar aprotic solvents. The calculated XLogP3 value for the closely related compound 2-bromo-9H-thioxanthen-9-one is 4.7, indicating a high degree of lipophilicity and consequently, low aqueous solubility. Thioxanthene derivatives, such as the antipsychotic drug Thiothixene, are also known to be practically insoluble in water.

Expected Solubility:

| Solvent Class | Common Examples | Expected Solubility |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Low to Insoluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Moderate to High |

| Non-Polar | Toluene, Hexane, Dichloromethane (DCM), Chloroform, Ethyl Acetate | High |

It is important to note that while the compound is expected to be readily soluble in non-polar solvents, its solubility in polar aprotic solvents like DMSO and DMF is also anticipated to be significant, which is a common characteristic for many organic compounds used in drug discovery and development.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of 2-bromo-9H-thioxanthene in a given solvent at a specific temperature.

Materials:

-

2-bromo-9H-thioxanthene

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation: Add an excess amount of 2-bromo-9H-thioxanthene to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be carefully controlled and recorded.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a short time to permit the settling of the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Quantification: Analyze the concentration of 2-bromo-9H-thioxanthene in the filtered solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity, and specify the temperature at which the measurement was performed.

Biological Relevance and Signaling Pathways

Thioxanthene derivatives are a well-established class of compounds with significant activity in the central nervous system, primarily as antipsychotic agents. More recently, their potential as anticancer agents has been explored.

The diagram above illustrates a potential mechanism of action for a 2-bromo-9H-thioxanthene derivative in a cancer context. By inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2), the compound can interfere with key signaling pathways involved in tumor growth and survival. Inhibition of VEGFR-2 can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of COX-2 can reduce inflammation, which is often associated with cancer progression.

This flowchart outlines the key steps of the shake-flask method for determining the solubility of 2-bromo-9H-thioxanthene. Each step is critical for obtaining accurate and reproducible results.

Conclusion

Spectral data analysis of 2-bromo-9H-thioxanthene (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of 2-bromo-9H-thioxanthene, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents predicted spectral data based on the analysis of the parent compound, 9H-thioxanthene, and known substituent effects. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate further research and characterization.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 2-bromo-9H-thioxanthene. These predictions are derived from the known spectral data of 9H-thioxanthene and the established influence of a bromine substituent on the aromatic and heterocyclic rings.

Table 1: Predicted ¹H NMR Spectral Data for 2-bromo-9H-thioxanthene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~7.5-7.6 | d | 1H | H-1 | The bromine at position 2 is expected to deshield the adjacent proton at H-1. |

| ~7.3-7.4 | dd | 1H | H-3 | Coupled to H-1 and H-4. |

| ~7.2-7.3 | d | 1H | H-4 | Coupled to H-3. |

| ~7.1-7.3 | m | 4H | H-5, H-6, H-7, H-8 | Protons on the unsubstituted benzene ring. |

| ~3.8-4.0 | s | 2H | H-9 (CH₂) | Methylene protons at the 9-position. |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2-bromo-9H-thioxanthene

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~120 | C-2 | Carbon directly attached to bromine, expected to be significantly shielded. |

| ~125-135 | Aromatic CH | Range for the other aromatic carbons. |

| ~130-140 | Quaternary C | Bridgehead carbons and C-4a, C-10a, C-5a, C-8a. |

| ~35 | C-9 (CH₂) | Methylene carbon. |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Significant IR Absorption Bands for 2-bromo-9H-thioxanthene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch (CH₂) |

| 1580-1600 | Medium-Strong | C=C aromatic ring stretch |

| 1450-1490 | Medium-Strong | C=C aromatic ring stretch |

| ~1050 | Strong | C-Br stretch |

| ~750 | Strong | C-S stretch |

| 680-900 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for 2-bromo-9H-thioxanthene

| m/z | Relative Intensity | Assignment |

| 276/278 | High | [M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) |

| 197 | Medium | [M - Br]⁺ |

| 165 | Medium | [M - Br - S]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in 2-bromo-9H-thioxanthene.

Methodology: Solution-State NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid 2-bromo-9H-thioxanthene sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

To ensure complete dissolution, the vial may be gently warmed or vortexed.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for precise chemical shift referencing.

-

Cap the NMR tube securely.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

-

Before data acquisition, the magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent.

-

For ¹H NMR, a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve signal-to-noise. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the 2-bromo-9H-thioxanthene molecule.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-bromo-9H-thioxanthene sample directly onto the center of the ATR crystal.

-

Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-bromo-9H-thioxanthene.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

-

For GC-MS, the sample is first dissolved in a volatile solvent and injected into the GC, which separates it from impurities before it enters the mass spectrometer.

-

-

Ionization and Analysis:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][2]

-

This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral data analysis of a chemical compound like 2-bromo-9H-thioxanthene.

Caption: Workflow for Spectral Data Analysis.

References

The Diverse Biological Activities of Thioxanthene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thioxanthene derivatives, a class of heterocyclic compounds, have long been recognized for their significant impact on medicinal chemistry. Initially developed as antipsychotic agents, their therapeutic potential has expanded to encompass a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This guide provides an in-depth exploration of the biological activities of thioxanthene derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Antipsychotic Activity: Dopamine Receptor Antagonism

The most well-established biological activity of thioxanthene derivatives is their antipsychotic effect, which is primarily attributed to their ability to antagonize dopamine D2 receptors in the brain.[1][2] This blockade of dopamine receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] Several thioxanthene derivatives are used clinically as antipsychotics, including chlorprothixene, clopenthixol, flupenthixol, and thiothixene.[1]

Mechanism of Action: Dopamine D2 Receptor Blockade

Thioxanthene antipsychotics exert their therapeutic effects by competitively inhibiting the binding of dopamine to D2 receptors in the mesolimbic pathway of the brain.[2][3] This antagonism reduces dopaminergic neurotransmission, leading to a decrease in psychotic symptoms.[3] The general mechanism is depicted in the signaling pathway diagram below.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

The affinity of thioxanthene derivatives for the dopamine D2 receptor can be determined using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a thioxanthene derivative for the dopamine D2 receptor.

Materials:

-

Membrane preparation from cells expressing dopamine D2 receptors (e.g., from porcine striatum).

-

Radioligand (e.g., [3H]spiperone).[4]

-

Test thioxanthene derivative.

-

Non-specific binding control (e.g., haloperidol).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test thioxanthene derivative.

-

In a microplate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Anticancer Activity

Recent studies have highlighted the potential of thioxanthene derivatives as anticancer agents.[5][6][7][8] These compounds have demonstrated cytotoxic activity against various cancer cell lines, including colon, liver, and breast cancer.[5][7]

Quantitative Data on Anticancer Activity

The anticancer efficacy of thioxanthene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Compound 3 | Colon Cancer (Caco-2) | 9.6 ± 1.1 nM | [5][7] |

| Compound 2 | Hepatocellular Carcinoma (Hep G2) | 161.3 ± 41 nM | [5][7] |

| Compound 1 | HeLa | 213.06 nM | [6] |

| Tetracyclic Thioxanthene 11 | Malignant Melanoma (A375-C5) | 5-7 µM | [8] |

| Tetracyclic Thioxanthene 11 | Breast Adenocarcinoma (MCF-7) | 5-7 µM | [8] |

| Tetracyclic Thioxanthene 11 | Non-small Cell Lung Cancer (NCI-H460) | 5-7 µM | [8] |

| Tetracyclic Thioxanthene 14 | Malignant Melanoma (A375-C5) | 8-11 µM | [8] |

| Tetracyclic Thioxanthene 14 | Breast Adenocarcinoma (MCF-7) | 8-11 µM | [8] |

| Tetracyclic Thioxanthene 14 | Non-small Cell Lung Cancer (NCI-H460) | 8-11 µM | [8] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9]

Objective: To determine the in vitro cytotoxicity of thioxanthene derivatives against cancer cell lines.

Materials:

-

Cancer cell lines.

-

96-well microtiter plates.

-

Complete culture medium.

-

Test thioxanthene derivatives.

-

Trichloroacetic acid (TCA).

-

Sulforhodamine B (SRB) solution.

-

Acetic acid (1%).

-

Tris base solution.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the thioxanthene derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

Fix the cells by gently adding cold 10% (w/v) TCA and incubate for 1 hour at 4°C.[1]

-

Wash the plates four to five times with 1% acetic acid to remove excess dye and air dry.[1]

-

Stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[1]

-

Wash the plates again with 1% acetic acid to remove unbound SRB.

-

Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.[1]

-

Measure the absorbance at 510 nm or 540 nm using a microplate reader.[1][9]

-

Calculate the percentage of cell growth inhibition and determine the IC50 or GI50 value.

Anti-inflammatory and Antioxidant Activities

Thioxanthene derivatives have also been investigated for their anti-inflammatory and antioxidant properties.[5][6][7] The anti-inflammatory activity is often associated with the inhibition of cyclooxygenase (COX) enzymes, while the antioxidant activity is evaluated by their ability to scavenge free radicals.[5][7]

Quantitative Data on Anti-inflammatory and Antioxidant Activities

| Compound | Activity Type | Activity (IC50) | Reference |

| Compound 7 | COX-2 Inhibition | 4.37 ± 0.78 nM | [5][7] |

| Compound 4 | Antioxidant (DPPH scavenging) | 15.44 ± 6 nM | [5][7] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[10]

Objective: To determine the free radical scavenging activity of thioxanthene derivatives.

Materials:

-

DPPH solution in methanol or ethanol.

-

Test thioxanthene derivatives.

-

Positive control (e.g., ascorbic acid or Trolox).

-

Spectrophotometer.

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.[5]

-

Prepare various concentrations of the test compounds and a positive control.[5]

-

Add a fixed volume of the DPPH working solution to each concentration of the test sample and the control.[5]

-

Incubate the mixtures in the dark at room temperature for a set time (e.g., 30 minutes).[5]

-

Measure the absorbance of the solutions at 517 nm.[10]

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Objective: To determine the inhibitory effect of thioxanthene derivatives on COX-1 and COX-2 activity.

Materials:

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Hematin (cofactor).

-

Test thioxanthene derivatives.

-

Assay buffer (e.g., Tris-HCl).

-

Detection system (e.g., measuring prostaglandin E2 production by LC-MS/MS or using a colorimetric or fluorometric kit).[6]

Procedure:

-

Pre-incubate the COX enzyme with the test compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction.

-

Quantify the amount of prostaglandin produced.

-

Calculate the percentage of COX inhibition and determine the IC50 value.

Antimicrobial Activity

Some thioxanthene derivatives have demonstrated antimicrobial properties, showing activity against various bacterial strains.[3]

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Objective: To determine the MIC of thioxanthene derivatives against pathogenic bacteria.

Materials:

-

Bacterial strains.

-

96-well microtiter plates.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Test thioxanthene derivatives.

-

Positive control antibiotic.

-

Incubator.

-

Microplate reader (optional, for turbidity measurement).

Procedure:

-

Prepare serial two-fold dilutions of the thioxanthene derivative in the broth medium in a 96-well plate.

-

Prepare a standardized bacterial inoculum (e.g., adjusted to 0.5 McFarland standard).[11]

-

Inoculate each well with the bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Thioxanthene derivatives represent a versatile scaffold in drug discovery, with a broad spectrum of biological activities. While their role as antipsychotics is well-established, their emerging potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and develop novel thioxanthene-based therapeutics. Future studies should focus on elucidating the detailed molecular mechanisms underlying these diverse biological effects to optimize their therapeutic efficacy and safety profiles.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 8. Antimicrobial microdilution assay [bio-protocol.org]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safety and Handling of 2-bromo-9H-thioxanthene and Related Compounds

Chemical Identification and Physical Properties

While specific data for 2-bromo-9H-thioxanthene is limited, the properties of the related compound, 2-bromo-9H-thioxanthen-9-one, are summarized below. Researchers should anticipate that 2-bromo-9H-thioxanthene will present as a solid with a defined molecular weight.

| Property | 2-bromo-9H-thioxanthen-9-one |

| CAS Number | 20077-10-5[1][2][3] |

| Molecular Formula | C₁₃H₇BrOS[1] |

| Molecular Weight | 291.16 g/mol [1][2][3] |

| Appearance | White to orange to green powder/crystal[1] |

| Melting Point | 164 - 168 °C[1] |

Hazard Identification and Classification

Detailed hazard information for 2-bromo-9H-thioxanthene is not available. However, based on the parent compound, 9H-thioxanthen-9-one, the following hazards may be anticipated. The GHS classification for 9H-thioxanthen-9-one indicates it is an irritant.

GHS Hazard Classification (for 9H-Thioxanthen-9-one):

-

Skin Irritation: Category 2[4]

-

Eye Irritation: Category 2A[4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[4]

GHS Pictogram:

Signal Word: Warning[4]

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety. The following protocols are based on general best practices for handling chemical solids and information for related thioxanthene compounds.

3.1 Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

-

Ensure safety showers and eyewash stations are readily accessible.[5]

3.2 Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][7]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[4][7]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[4][7]

3.3 Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Experimental Workflows & Logical Relationships

The following diagrams illustrate standard workflows for handling chemical compounds in a research setting.

Caption: Figure 1: Standard Chemical Handling Workflow.

Caption: Figure 2: Hazard Communication & Response.

First-Aid Measures

The following first-aid measures are based on the potential hazards identified for related compounds.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[4][8] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]

-

Specific Hazards: Thermal decomposition may produce irritating gases and vapors, including carbon oxides and sulfur oxides.[4][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) to prevent contact with skin, eyes, and clothing, and to avoid inhaling dust.[5][6]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5]

-

Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6][8]

Toxicological Information

No specific toxicological data for 2-bromo-9H-thioxanthene was found. The primary health concerns, based on related compounds, are irritation to the skin, eyes, and respiratory system.[4]

Ecological Information

No specific ecological data for 2-bromo-9H-thioxanthene was found. It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) office for specific guidance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-bromo-9H-thioxanthen-9-one | CAS#:20077-10-5 | Chemsrc [chemsrc.com]

- 3. 2-Bromo-9H-thioxanthen-9-one , 95% , 20077-10-5 - CookeChem [cookechem.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Technical Review of 9H-Thioxanthene, 2-bromo-: Synthesis, Applications, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, applications, and biological evaluation of 9H-Thioxanthene, 2-bromo-, and its derivatives. This versatile scaffold has garnered significant interest in materials science and medicinal chemistry due to its unique photophysical and biological properties. This document summarizes key findings from the scientific literature, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating complex processes through diagrams.

Introduction to 9H-Thioxanthene, 2-bromo-

9H-Thioxanthene, 2-bromo- is a sulfur-containing heterocyclic compound that serves as a crucial building block in organic synthesis. Its rigid, planar structure, combined with the presence of a bromine atom, allows for a wide range of chemical modifications, leading to derivatives with tailored properties. The core thioxanthene structure is known for its use in the development of antipsychotic drugs, though the applications of the 2-bromo substituted variant extend into photochemistry and materials science.[1] This guide will delve into its primary applications as a photoinitiator in polymerization reactions and as a scaffold for the development of novel anticancer agents.

Synthesis of 2-bromo-9H-thioxanthene and its Derivatives

The synthesis of 2-bromo-9H-thioxanthene and its derivatives typically involves multi-step procedures. The parent compound, 2-bromo-9H-thioxanthen-9-one, is a common precursor and can be synthesized through various methods, including the reaction of thioxanthen-9-one with bromine in an acidic medium.

General Synthesis of Dibromo-9H-Thioxanthene-9-One

A common precursor for various derivatives is the dibrominated form of 9H-thioxanthen-9-one.

Experimental Protocol:

-

Thioxanthen-9-one (4 g, 19.2 mmol) is added to a 500 mL round-bottom flask containing 32 mL of acetic acid.

-

8 mL of bromine is added dropwise while the reaction mixture is maintained at 0 °C.

-

After the addition of bromine, the flask is slowly heated to 118 °C and left for 24 hours, resulting in a dark red solution.

-

The solution is then poured into an ice bath, leading to the formation of a yellow precipitate.

-

The precipitate is filtered and washed twice with a saturated aqueous solution of NaHCO3 to neutralize any remaining acid.

-

The resulting yellow solid is dissolved in toluene and recrystallized to yield yellow crystals.[2]

Synthesis of Substituted Thioxanthone Derivatives

Derivatives of 2-bromo-9H-thioxanthene are often synthesized via cross-coupling reactions, such as the Suzuki coupling, to introduce various functional groups.

Experimental Protocol for Suzuki Coupling:

-

2-Bromo-7-isopropyl-9H-thioxanthen-9-one (66 mg, 0.2 mmol) is added to a 10 mL sealed tube with 1 mL of toluene.

-

A boronic acid or ester derivative (e.g., 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 52 mg, 0.22 mmol) and 0.5 mL of 1 M Na2CO3 in water are added.

-

Tetrakis(triphenylphosphine)palladium(0) (12 mg, 0.01 mmol) is added along with 0.5 mL of ethanol.

-

The reaction mixture undergoes three freeze-pump-thaw cycles to remove dissolved gases.

-

The sealed tube is then slowly heated to 90 °C.

-

After the reaction is complete, the product is purified by column chromatography.[3]

Table 1: Synthesis of 2-bromo-9H-thioxanthene Derivatives

| Derivative | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Dibromo-9H-Thioxanthene-9-One | Thioxanthen-9-one | Bromine, Acetic Acid | Toluene | 51 | - | [2] |

| 2-Isopropyl-7-(4-methoxyphenyl)-9H-thioxanthen-9-one | 2-Bromo-7-isopropyl-9H-thioxanthen-9-one | 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Pd(PPh3)4, Na2CO3 | Toluene/Ethanol | - | - | [3] |

| 2-Isopropyl-7-(thiophen-2-yl)-9H-thioxanthen-9-one | 2-Bromo-7-isopropyl-9H-thioxanthen-9-one | 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane, Pd(PPh3)4, Na2CO3 | Toluene/Ethanol | - | - | [3] |

Applications in Photopolymerization

Derivatives of 2-bromo-9H-thioxanthene have emerged as highly efficient photoinitiators for both free-radical and cationic polymerization, particularly for applications in two-photon polymerization and 3D printing. Their high molar extinction coefficients in the visible light range make them suitable for use with LED light sources.[4]

Mechanism of Photoinitiation

Upon absorption of light, the thioxanthone derivative is excited to a singlet state, which then undergoes intersystem crossing to a triplet state. The triplet state can then interact with a co-initiator (e.g., an amine) to generate free radicals that initiate the polymerization of monomers like acrylates.

References

- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 4. researchgate.net [researchgate.net]

Mechanism of action for thioxanthene-based compounds in biological systems

< A Technical Guide: The Core Mechanism of Action of Thioxanthene-Based Compounds in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thioxanthene-based compounds are a significant class of typical antipsychotic agents used in the management of schizophrenia and other psychotic disorders. Their therapeutic efficacy is primarily attributed to their potent antagonism of dopamine D2 receptors within the central nervous system. However, their pharmacological profile is complex, involving interactions with a range of other neurotransmitter receptors, which contributes to both their therapeutic effects and side-effect profiles. This technical guide provides an in-depth exploration of the mechanism of action of thioxanthene-based compounds, detailing their molecular interactions, impact on signaling pathways, and the experimental methodologies used for their characterization.

Introduction to Thioxanthenes

Thioxanthenes are a class of drugs chemically related to the phenothiazines, with the major structural difference being the substitution of a carbon atom for the nitrogen at position 10 in the central tricyclic ring.[1] This structural feature results in the potential for geometric isomerism (cis and trans isomers), with the cis(Z)-isomers generally exhibiting greater neuroleptic activity.[2] Prominent members of this class include chlorprothixene, clopenthixol, flupenthixol, thiothixene, and zuclopenthixol.[1] While effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, their use can be associated with extrapyramidal side effects.[3]

Core Mechanism of Action: Dopamine Receptor Antagonism

The principal mechanism of action for thioxanthene-based antipsychotics is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5][6] The "dopamine hypothesis of schizophrenia" posits that hyperactivity in this pathway is a key contributor to the positive symptoms of the disorder.[7][8] By antagonizing D2 receptors, thioxanthenes reduce the excessive dopaminergic signaling, thereby alleviating these symptoms.[4] The antipsychotic potency of these drugs is strongly correlated with their affinity for the D2 receptor.[9]

Thioxanthenes also exhibit affinity for other dopamine receptor subtypes, including D1, D3, D4, and D5, although their binding to D2 receptors is generally the most pronounced.[10][11] Blockade of D2 receptors in other dopamine pathways, such as the nigrostriatal and tuberoinfundibular pathways, is associated with the emergence of extrapyramidal symptoms and elevated prolactin levels, respectively.[3]

Impact on Other Neurotransmitter Systems

Beyond the dopaminergic system, thioxanthenes interact with a variety of other neurotransmitter receptors, which modulates their therapeutic and side-effect profiles:

-

Serotonin (5-HT) Receptors: Many thioxanthenes, such as thiothixene and zuclopenthixol, are antagonists at 5-HT2A receptors.[10][11] This action is thought to contribute to anxiolytic and antidepressant effects and may mitigate some of the extrapyramidal side effects caused by D2 blockade.[10]

-

Adrenergic Receptors: Antagonism at alpha-1 adrenergic receptors is a common feature of thioxanthenes and can lead to side effects such as orthostatic hypotension and sedation.[4]

-

Histamine Receptors: Blockade of H1 histamine receptors is responsible for the sedative and weight-gain-inducing effects observed with some thioxanthene compounds.[4][10]

-

Muscarinic Acetylcholine Receptors: While generally having lower affinity for muscarinic receptors compared to some other antipsychotics, any anticholinergic activity can contribute to side effects like dry mouth, blurred vision, and constipation.[10]

Quantitative Data: Receptor Binding Affinities

The following tables summarize the in vitro receptor binding affinities (Ki values in nM) of several common thioxanthene-based compounds for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)

| Compound | D1 | D2 | D3 | D5 |

| Chlorprothixene | 18[12][13] | 2.96[12][13] | 4.56[12][13] | 9[12][13] |

| Flupentixol | High Affinity[14] | High Affinity[14] | High Affinity[14] | Lower Affinity[14] |

| Thiothixene | 0.12[10] | - | - | - |

| Zuclopenthixol | 9.8[15] | 1.5[15] | - | - |

Table 2: Serotonin Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |

| Chlorprothixene | 9.4[12] | - | 3[12][16] | 5.6[12][16] |

| Flupentixol | High Affinity[17] | Binds[17] | - | - |

| Thiothixene | Binds[10] | - | - | - |

| Zuclopenthixol | High Affinity[11][18] | - | - | - |

Table 3: Other Receptor Binding Affinities (Ki, nM)

| Compound | Alpha-1 Adrenergic | H1 Histamine | Muscarinic |

| Chlorprothixene | - | 3.75[12][13] | - |

| Flupentixol | Binds[17] | Weak Affinity[14] | No Affinity[14] |

| Thiothixene | Binds[10] | Binds[10] | Binds[10] |

| Zuclopenthixol | High Affinity[11][18] | Weak Affinity[19] | No Affinity[19] |

Signaling Pathways

Dopamine D2 Receptor Signaling

Thioxanthenes act as antagonists at D2 receptors, which are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[20] In the absence of an antagonist, dopamine binding to D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] Thioxanthene binding prevents this dopamine-mediated inhibition, thereby modulating downstream signaling cascades.

References

- 1. Thioxanthene - Wikipedia [en.wikipedia.org]

- 2. Thioxanthenes | Encyclopedia MDPI [encyclopedia.pub]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. What is the mechanism of Thiothixene? [synapse.patsnap.com]

- 5. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 9. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Flupenthixol decanoate (depot) for schizophrenia or other similar psychotic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biocompare.com [biocompare.com]

- 16. Chlorprothixene | Dopamine Receptor | Histamine Receptor | TargetMol [targetmol.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Zuclopenthixol | MedPath [trial.medpath.com]

- 19. Zuclopenthixol - Wikipedia [en.wikipedia.org]

- 20. epub.uni-regensburg.de [epub.uni-regensburg.de]

Measuring the Quantum Yield of 2-Bromo-9H-Thioxanthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of photons emitted to photons absorbed. For novel compounds such as 2-bromo-9H-thioxanthene, determining the quantum yield is essential for evaluating its potential in applications ranging from photosensitizers in photodynamic therapy to fluorescent probes in bioimaging. This technical guide provides a comprehensive overview of the principles and a detailed experimental protocol for measuring the fluorescence quantum yield of 2-bromo-9H-thioxanthene using the relative method, the most common and accessible technique. As the specific photophysical properties of 2-bromo-9H-thioxanthene are not extensively documented in publicly available literature, this guide focuses on the methodology, using the well-characterized quinine sulfate as a standard for illustrative purposes.

Introduction to Fluorescence Quantum Yield

When a molecule absorbs a photon of light, it is promoted to an electronically excited state. The molecule can then return to the ground state through various radiative and non-radiative pathways. Fluorescence is the radiative process of emitting a photon from a singlet excited state. The quantum yield is a measure of the efficiency of this fluorescence process.[1] A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, while a value of 0 indicates a completely non-fluorescent compound.

The quantum yield is influenced by the molecular structure of the fluorophore and its environment, including the solvent, temperature, and the presence of quenchers. Therefore, accurate and reproducible quantum yield measurements are crucial for characterizing fluorescent compounds.

The Relative Method for Quantum Yield Determination

The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[2][3][4][5] This method is widely used due to its simplicity and the availability of commercial spectrofluorometers.

The fundamental equation for calculating the relative quantum yield is:

ΦS = ΦR * (IS / IR) * (AR / AS) * (nS2 / nR2)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts S and R denote the sample and the reference, respectively.

To improve accuracy and minimize errors, a comparative method is often employed. This involves preparing a series of solutions of varying concentrations for both the sample and the reference. The integrated fluorescence intensity is then plotted against the absorbance for each series. The slope (gradient) of the resulting linear fit is used in the calculation.[6][7]

The equation then becomes:

ΦS = ΦR * (GradS / GradR) * (nS2 / nR2)

Where:

-

Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

Experimental Protocol: Measurement of 2-Bromo-9H-Thioxanthene Quantum Yield

This protocol outlines the step-by-step procedure for determining the fluorescence quantum yield of 2-bromo-9H-thioxanthene using quinine sulfate as a reference standard.

Materials and Equipment

-

Sample: 2-bromo-9H-thioxanthene

-

Quantum Yield Standard: Quinine sulfate dihydrate

-

Solvent: A high-purity, spectroscopic grade solvent that dissolves both the sample and the standard. For quinine sulfate, 0.1 M sulfuric acid is commonly used. The same solvent should be used for both the sample and the standard if possible to eliminate the need for refractive index correction.

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a cuvette holder

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Preparation of Stock Solutions

-

Reference Stock Solution (Quinine Sulfate): Accurately weigh a known amount of quinine sulfate dihydrate and dissolve it in 0.1 M sulfuric acid to prepare a stock solution of approximately 10-4 M.

-

Sample Stock Solution (2-Bromo-9H-Thioxanthene): Accurately weigh a known amount of 2-bromo-9H-thioxanthene and dissolve it in a suitable solvent to prepare a stock solution of a similar concentration to the reference.

Determination of Excitation Wavelength

-

Measure the absorbance spectrum of a dilute solution of 2-bromo-9H-thioxanthene to identify its absorption maxima.

-

Measure the absorbance spectrum of the quinine sulfate solution.

-

Choose an excitation wavelength at which both the sample and the standard have significant absorbance, preferably in a region where the absorbance spectra overlap. For quinine sulfate, a common excitation wavelength is 350 nm.[8]

Preparation of Working Solutions

Prepare a series of at least five dilutions from both the sample and reference stock solutions. The absorbance of these working solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

Absorbance and Fluorescence Measurements

-

Absorbance Measurement: For each working solution (both sample and reference), measure the absorbance at the selected excitation wavelength using the UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer.

-

For each working solution, record the fluorescence emission spectrum over the appropriate wavelength range. Ensure that the entire emission band is captured.

-

It is crucial to keep the experimental parameters (e.g., excitation and emission slit widths) constant for all measurements.

-

Data Analysis

-

Integrate Fluorescence Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

Plot the Data: For both the sample and the reference, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine the Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line.

-

Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of 2-bromo-9H-thioxanthene:

ΦSample = ΦReference * (GradSample / GradReference) * (nSample Solvent2 / nReference Solvent2)

-

The accepted quantum yield for quinine sulfate in 0.1 M H2SO4 is approximately 0.546.

-

If the same solvent is used for both the sample and the reference, the refractive index term (nSample Solvent2 / nReference Solvent2) becomes 1.

-

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison and analysis.

| Solution | Concentration (M) | Absorbance at λex | Integrated Fluorescence Intensity (a.u.) |

| Reference (Quinine Sulfate) | |||

| Dilution 1 | |||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 | |||

| Sample (2-Bromo-9H-Thioxanthene) | |||

| Dilution 1 | |||

| Dilution 2 | |||

| Dilution 3 | |||

| Dilution 4 | |||

| Dilution 5 |

Visualizations

Jablonski Diagram

The Jablonski diagram illustrates the electronic transitions that occur in a molecule during absorption and fluorescence.

Caption: Jablonski diagram illustrating electronic transitions.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure for determining the relative quantum yield.

Caption: Experimental workflow for relative quantum yield measurement.

Conclusion

References

- 1. 'estimation of quinine sulphate by fluorescence spectroscopy with recordings' with you | PPTX [slideshare.net]

- 2. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]

- 3. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dreem.openfluor.org [dreem.openfluor.org]

- 5. Interaction of quinine sulfate with anionic micelles of sodium dodecylsulfate: A time-resolved fluorescence spectroscopy at different pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Excited-State Dynamics of Quinine Sulfate and Its Di-Cation Doped in Polyvinyl Alcohol Thin Films Near Silver Nanostructure Islands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iss.com [iss.com]

- 8. Quinine Sulfate Fluorescent Reference Standard [sigmaaldrich.com]

An In-depth Technical Guide to the Thermal Stability of 2-bromothioxanthen-9-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of 2-bromothioxanthen-9-one. Due to the limited availability of direct experimental data on the thermal decomposition of this specific compound, this paper also draws inferences from the known properties of its parent compound, thioxanthen-9-one, and general principles of chemical stability.

Introduction to 2-bromothioxanthen-9-one

2-bromothioxanthen-9-one is a halogenated derivative of thioxanthen-9-one. The thioxanthen-9-one core is a sulfur-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science. The introduction of a bromine atom at the 2-position can significantly influence the molecule's electronic properties, reactivity, and, consequently, its thermal stability. Understanding the thermal behavior of 2-bromothioxanthen-9-one is crucial for its application in high-temperature reactions, formulation processes, and for ensuring its safe handling and storage.

Physicochemical Properties

A summary of the known physicochemical properties of 2-bromothioxanthen-9-one and its parent compound, thioxanthen-9-one, is presented below. This comparative data provides a baseline for understanding the potential impact of the bromo-substituent.

Table 1: Physicochemical Properties of 2-bromothioxanthen-9-one

| Property | Value | Reference |

| Molecular Formula | C₁₃H₇BrOS | [1][2] |

| Molecular Weight | 291.16 g/mol | [1][2] |

| CAS Number | 20077-10-5 | [1][2] |

| Melting Point | 164 - 168 °C | [1] |

| Appearance | White to orange to green powder/crystal | [1] |

Table 2: Physicochemical Properties of Thioxanthen-9-one (Parent Compound)

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈OS | [3] |

| Molecular Weight | 212.27 g/mol | [3] |

| CAS Number | 492-22-8 | [1][3] |

| Melting Point | 210 - 213 °C | [1][4] |

| Boiling Point | 371 - 373 °C @ 715 mmHg | [1][4] |

| Stability | Stable. Incompatible with strong oxidizing agents. | [1][5] |

Inferred Thermal Stability of 2-bromothioxanthen-9-one

-

Stability of the Parent Compound: Thioxanthen-9-one is reported to be a stable compound with a high melting and boiling point.[1][4][5] This suggests that the core heterocyclic structure is thermally robust.

-

Effect of Halogenation: The introduction of a bromine atom onto the aromatic ring is not expected to dramatically decrease the thermal stability. C-Br bonds are generally strong, and their presence on an aromatic system often enhances thermal stability compared to aliphatic C-Br bonds.

-

Qualitative Experimental Evidence: A study on the synthesis of Schiff base derivatives of 2-bromothioxanthen-9-one reports refluxing the compound for 8-10 hours in absolute ethanol with a few drops of glacial acetic acid.[6] The boiling point of ethanol is approximately 78 °C. The stability of 2-bromothioxanthen-9-one under these conditions for an extended period provides qualitative evidence of its thermal robustness at least up to this temperature.

Based on this information, it is reasonable to infer that 2-bromothioxanthen-9-one possesses good thermal stability, likely decomposing at temperatures significantly above its melting point. However, empirical determination of its decomposition profile is essential for critical applications.

Experimental Protocols for Thermal Stability Analysis

To definitively determine the thermal stability of 2-bromothioxanthen-9-one, the following standard experimental techniques are recommended.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to quantify mass loss at different stages.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-bromothioxanthen-9-one into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve. The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine melting point, glass transitions, and exothermic or endothermic decomposition events.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-bromothioxanthen-9-one into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will indicate melting, while sharp exothermic peaks at higher temperatures can indicate decomposition.

Visualized Experimental Workflows

The logical flow of the experimental procedures for TGA and DSC can be visualized as follows:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct, quantitative data on the thermal stability of 2-bromothioxanthen-9-one is currently lacking in published literature, a qualitative assessment based on the stability of the parent thioxanthen-9-one structure and evidence from synthetic procedures suggests that it is a thermally stable compound. For applications requiring a precise understanding of its thermal limits, it is imperative to conduct empirical studies using standard thermal analysis techniques such as TGA and DSC. The protocols and workflows provided in this guide offer a robust framework for such an investigation. This will ensure the safe and effective use of 2-bromothioxanthen-9-one in research, development, and manufacturing processes.

References

- 1. Thioxanthen-9-one | 492-22-8 [chemicalbook.com]

- 2. Thioxanthen-9-one | 492-22-8 | Benchchem [benchchem.com]

- 3. Thioxanthone | C13H8OS | CID 10295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thioxanthen-9-one 97 492-22-8 [sigmaaldrich.com]

- 5. 492-22-8 CAS MSDS (Thioxanthen-9-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

The Advent of Thioxanthenes: A Technical Guide to Their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Scaffold for Neuroleptic Activity

The story of thioxanthene compounds is intrinsically linked to the preceding success of the phenothiazines, the first class of effective antipsychotic agents. Following the revolutionary introduction of chlorpromazine in the 1950s, a new era of psychopharmacology began, prompting an intensive search for structurally related compounds with improved efficacy and tolerability. Thioxanthenes emerged from this pursuit as a closely related chemical class, distinguished by the substitution of the nitrogen atom in the central ring of the phenothiazine scaffold with a carbon atom, which is double-bonded to the side chain.[1][2] This seemingly minor structural modification gave rise to a new class of neuroleptics with a distinct pharmacological profile.

Intensive research into the synthesis and pharmacological properties of thioxanthenes commenced in the late 1950s.[3] These "carbon-analogues" of phenothiazines were initially developed with the hope of mitigating some of the toxic effects associated with chlorpromazine.[3] This guide provides a comprehensive technical overview of the discovery, history, and key experimental methodologies related to thioxanthene compounds, intended for professionals in the fields of research, science, and drug development.

The Dawn of Discovery: From Chemical Synthesis to Antipsychotic Breakthrough

The development of thioxanthenes was a logical progression from the established structure-activity relationships of phenothiazines. Researchers hypothesized that replacing the nitrogen atom at position 10 of the phenothiazine ring with a carbon atom could alter the compound's three-dimensional structure and, consequently, its interaction with biological targets.

The first thioxanthene to be synthesized and brought to the market was chlorprothixene in 1959 by the Danish pharmaceutical company Lundbeck.[4][5] This marked the clinical debut of the thioxanthene class. Following this, a series of more potent derivatives were introduced, including clopenthixol in 1961, and later thiothixene and flupentixol .[3]

A critical finding in the early development of thioxanthenes was the significance of geometric isomerism. The double bond connecting the side chain to the tricyclic ring system results in the existence of cis (Z) and trans (E) isomers. It was discovered that the cis (Z) isomer is the therapeutically active form, exhibiting significantly greater neuroleptic potency.[3] This stereospecificity of action underscored the importance of the spatial arrangement of the side chain for effective interaction with its biological target.

Elucidating the Mechanism of Action: Dopamine D2 Receptor Antagonism